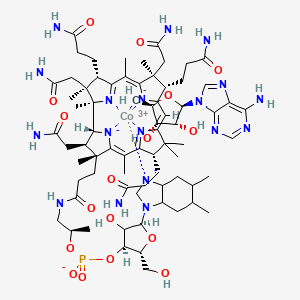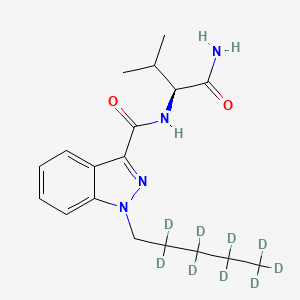
AB-PINACA-d9
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- Its chemical name is N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-1-pentyl-2,2,3,3,4,4,5,5,5-d9-1H-indazole-3-carboxamide .
- The compound is used as an internal standard for quantifying AB-PINACA in analytical methods such as GC-MS or LC-MS .
AB-PINACA-d9: is a deuterated derivative of , which belongs to the class of synthetic cannabinoids.
準備方法
Synthetic Routes: The synthesis of AB-PINACA-d9 involves the incorporation of deuterium atoms into AB-PINACA. Specific synthetic routes are proprietary, but deuterium substitution typically occurs during the final steps of the synthesis.
Reaction Conditions: Details on specific reaction conditions are not publicly available.
Industrial Production: Information regarding industrial-scale production methods is limited due to its research and forensic applications.
化学反応の分析
Reactions: AB-PINACA-d9 may undergo various reactions, including oxidation, reduction, and substitution. precise data on these reactions are scarce.
Common Reagents and Conditions: Common reagents used in cannabinoid chemistry, such as Lewis acids, bases, and oxidants, may play a role in its transformations.
Major Products: The major products resulting from this compound reactions are not explicitly documented.
科学的研究の応用
Chemistry: Researchers use AB-PINACA-d9 as an internal standard to quantify AB-PINACA levels in biological samples.
Biology: Its impact on biological systems, receptor binding, and metabolism remains an active area of study.
Medicine: While not directly used in medicine, understanding its pharmacology contributes to drug safety assessments.
Industry: this compound’s applications in industry are limited due to its regulatory status.
作用機序
Targets: AB-PINACA-d9 likely interacts with cannabinoid receptors (CB1 and CB2) in the endocannabinoid system.
Pathways: Activation of these receptors modulates neurotransmission, affecting pain perception, appetite, and mood.
類似化合物との比較
Similar Compounds: Other synthetic cannabinoids like ADB-PINACA and AB-FUBINACA share structural similarities with AB-PINACA-d9.
Uniqueness: this compound’s uniqueness lies in its deuterium labeling, which aids in accurate quantification.
特性
分子式 |
C18H26N4O2 |
|---|---|
分子量 |
339.5 g/mol |
IUPAC名 |
N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indazole-3-carboxamide |
InChI |
InChI=1S/C18H26N4O2/c1-4-5-8-11-22-14-10-7-6-9-13(14)16(21-22)18(24)20-15(12(2)3)17(19)23/h6-7,9-10,12,15H,4-5,8,11H2,1-3H3,(H2,19,23)(H,20,24)/t15-/m0/s1/i1D3,4D2,5D2,8D2 |
InChIキー |
GIMHPAQOAAZSHS-XKXPCLCBSA-N |
異性体SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CN1C2=CC=CC=C2C(=N1)C(=O)N[C@@H](C(C)C)C(=O)N |
正規SMILES |
CCCCCN1C2=CC=CC=C2C(=N1)C(=O)NC(C(C)C)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


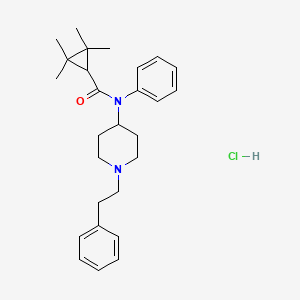
![9-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one](/img/structure/B12354069.png)


![3-[5-(4-Cyclopentyloxy-2-hydroxybenzoyl)-2-[(3-oxo-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazol-6-yl)methoxy]phenyl]propanoic acid](/img/structure/B12354086.png)

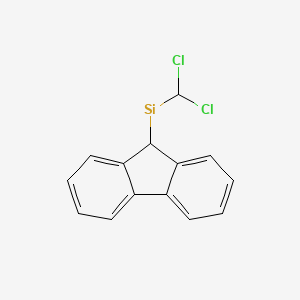
![1-(5-chlorothiophen-2-yl)sulfonyl-3-[4-[6-fluoro-7-(methylamino)-2,4-dioxo-4a,5,6,7,8,8a-hexahydro-1H-quinazolin-3-yl]phenyl]urea](/img/structure/B12354117.png)
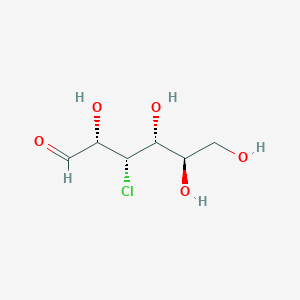
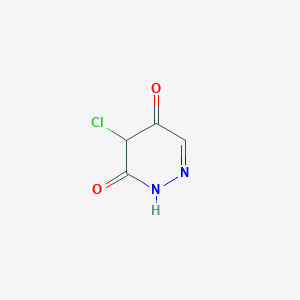
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12354125.png)


